6-(3,5-Dimethoxyphenyl)hexa-4,5-dien-1-OL
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Overview
Description
6-(3,5-Dimethoxyphenyl)hexa-4,5-dien-1-OL is a chemical compound with the molecular formula C12H16O3 It is characterized by the presence of a 3,5-dimethoxyphenyl group attached to a hexa-4,5-dien-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethoxyphenyl)hexa-4,5-dien-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and propargyl alcohol.
Reaction Conditions: The key steps involve the formation of the hexa-4,5-dien-1-ol backbone through a series of reactions, including aldol condensation, reduction, and dehydration.
Catalysts and Reagents: Common reagents used in the synthesis include strong bases like sodium hydroxide, reducing agents such as sodium borohydride, and dehydrating agents like sulfuric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethoxyphenyl)hexa-4,5-dien-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 6-(3,5-dimethoxyphenyl)hexa-4,5-dien-1-al or 6-(3,5-dimethoxyphenyl)hexa-4,5-dienoic acid.
Reduction: Formation of 6-(3,5-dimethoxyphenyl)hexan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
6-(3,5-Dimethoxyphenyl)hexa-4,5-dien-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethoxyphenyl)hexa-4,5-dien-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-Dimethoxyphenyl)hexan-1-ol: A reduced form of the compound with similar structural features.
3,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.
Hexa-4,5-dien-1-ol: A simpler analog without the dimethoxyphenyl group.
Uniqueness
6-(3,5-Dimethoxyphenyl)hexa-4,5-dien-1-OL is unique due to the presence of both the 3,5-dimethoxyphenyl group and the hexa-4,5-dien-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
920977-73-7 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
InChI |
InChI=1S/C14H18O3/c1-16-13-9-12(10-14(11-13)17-2)7-5-3-4-6-8-15/h3,7,9-11,15H,4,6,8H2,1-2H3 |
InChI Key |
QMDHRPXJWFMLOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C=CCCCO)OC |
Origin of Product |
United States |
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